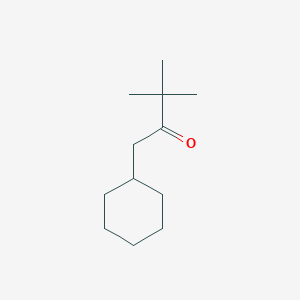

1-Cyclohexyl-3,3-dimethylbutan-2-one

説明

1-Cyclohexyl-3,3-dimethylbutan-2-one is a ketone derivative characterized by a cyclohexyl group attached to the first carbon of a 3,3-dimethylbutan-2-one scaffold. Its molecular formula is C₁₂H₂₂O, with a molecular weight of 182.30 g/mol and an IUPAC name of 4-cyclohexyl-3,3-dimethylbutan-2-one (notably, positional isomerism may arise depending on substituent numbering) . Its steric profile is influenced by the bulky 3,3-dimethyl and cyclohexyl groups, which impact reactivity and intermolecular interactions .

特性

IUPAC Name |

1-cyclohexyl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMNILHGXBTYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3,3-dimethylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3,3-dimethylbutan-2-one under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent .

Industrial Production Methods

Industrial production of 1-Cyclohexyl-3,3-dimethylbutan-2-one often involves the catalytic hydrogenation of cyclohexylidene-3,3-dimethylbutan-2-one. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .

化学反応の分析

Types of Reactions

1-Cyclohexyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted ketones and alcohols

科学的研究の応用

1-Cyclohexyl-3,3-dimethylbutan-2-one has several applications in scientific research:

作用機序

The mechanism of action of 1-Cyclohexyl-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl group can interact with lipid membranes, affecting membrane fluidity and function .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 1-cyclohexyl-3,3-dimethylbutan-2-one with key analogs sharing the 3,3-dimethylbutan-2-one core:

Key Structural and Functional Differences:

Substituent Complexity: The benzimidazole and benzoquinazoline derivatives () introduce aromatic and heterocyclic systems, enhancing π-π stacking and hydrogen-bonding capabilities compared to the simpler cyclohexyl analog. The chlorophenoxy-imidazole derivative () combines halogenated and nitrogen-rich groups, likely contributing to its regulatory restrictions.

Lipophilicity and Bioactivity: The cyclohexyl analog’s moderate lipophilicity (XLogP3 = 3.9) suggests utility in lipid-rich environments, whereas benzimidazole derivatives may exhibit higher solubility in polar aprotic solvents. The imidazole-containing compound’s bioactivity aligns with known toxicity profiles of nitrogenous heterocycles .

Steric Effects :

- Bulky substituents (e.g., benzimidazole-thioether in ) introduce steric hindrance, reducing nucleophilic attack at the ketone group. This contrasts with the cyclohexyl analog, where steric effects primarily influence conformational stability .

生物活性

1-Cyclohexyl-3,3-dimethylbutan-2-one is a ketone compound with a unique structure that combines a cyclohexyl group with a highly substituted butanone backbone. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and interactions with biological systems.

1-Cyclohexyl-3,3-dimethylbutan-2-one has the molecular formula and exhibits the following properties:

- Molecular Weight : 182.31 g/mol

- Solubility : Very soluble in organic solvents; solubility in water is limited.

- Log P : Indicates moderate lipophilicity, which may influence its interaction with biological membranes.

The biological activity of 1-Cyclohexyl-3,3-dimethylbutan-2-one primarily involves its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds and participate in hydrophobic interactions with active sites of enzymes, influencing their catalytic activity. Additionally, the cyclohexyl group enhances its interaction with lipid membranes, potentially affecting membrane fluidity and function .

Key Interactions

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways within cells.

In Vitro Studies

Research has shown that 1-Cyclohexyl-3,3-dimethylbutan-2-one exhibits various biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces cytokine production |

These findings highlight its potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of 1-Cyclohexyl-3,3-dimethylbutan-2-one against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use in developing new antibacterial agents .

- Anti-inflammatory Effects : In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It demonstrated a reduction in pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases.

Toxicological Profile

The safety profile of 1-Cyclohexyl-3,3-dimethylbutan-2-one is an essential consideration for its application in medicine and industry. Preliminary toxicological assessments indicate:

- Acute Toxicity : Low toxicity observed at standard exposure levels.

- Chronic Exposure Risks : Further studies are needed to evaluate long-term effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-3,3-dimethylbutan-2-one | Structure | Antioxidant, Antimicrobial |

| Pinacolone (3,3-Dimethylbutan-2-one) | Similar structure without cyclohexyl | Limited biological activity |

| Cyclohexylmethyl ketone | Different substitution pattern | Moderate activity |

This table illustrates the unique properties of 1-Cyclohexyl-3,3-dimethylbutan-2-one compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。